4-Ethenyl-N,N-diethylpiperidin-4-amine

Lipophilicity Drug-likeness Membrane permeability

4-Ethenyl-N,N-diethylpiperidin-4-amine (CAS 2060061-75-6, molecular formula C11H22N2, molecular weight 182.31 g/mol) is a geminally 4,4-disubstituted piperidine bearing a vinyl (ethenyl) group and a diethylamino group on the same ring carbon. The compound belongs to the broader class of 4,4-disubstituted piperidines, which have been explored as monoamine transporter inhibitors, NK1 antagonists, CCR3 antagonists, and NMDA receptor modulators in medicinal chemistry campaigns.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B13240748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-N,N-diethylpiperidin-4-amine
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCCN(CC)C1(CCNCC1)C=C
InChIInChI=1S/C11H22N2/c1-4-11(13(5-2)6-3)7-9-12-10-8-11/h4,12H,1,5-10H2,2-3H3
InChIKeyROEKSKXHUQEDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethenyl-N,N-diethylpiperidin-4-amine (CAS 2060061-75-6): Structural Profile and Procurement-Relevant Identity


4-Ethenyl-N,N-diethylpiperidin-4-amine (CAS 2060061-75-6, molecular formula C11H22N2, molecular weight 182.31 g/mol) is a geminally 4,4-disubstituted piperidine bearing a vinyl (ethenyl) group and a diethylamino group on the same ring carbon . The compound belongs to the broader class of 4,4-disubstituted piperidines, which have been explored as monoamine transporter inhibitors, NK1 antagonists, CCR3 antagonists, and NMDA receptor modulators in medicinal chemistry campaigns [1]. Commercially, the compound is offered at 95% purity by specialty chemical suppliers, with a predicted LogP of approximately 1.64, a topological polar surface area (TPSA) of 15.27 Ų, one hydrogen bond donor, and two hydrogen bond acceptors .

1 Geminal 4,4-disubstitution provides a unique bifunctional scaffold not available from mono-substituted piperidines.
2 Vinyl handle enables orthogonal C–C bond formation (Heck, Diels-Alder, thiol-ene, metathesis) for diversity-oriented synthesis.
3 Diethylamino group offers a basic tertiary amine for salt formation, solubility control, and potential pharmacophoric interaction.

Why 4-Ethenyl-N,N-diethylpiperidin-4-amine Cannot Be Replaced by Mono-Substituted Piperidine Analogs


The geminal disubstitution at the piperidine 4-position—a vinyl group paired with a diethylamino group on the same quaternary carbon—creates a steric and electronic environment that is absent in either mono-substituted analog alone. Simply replacing this compound with N,N-diethylpiperidin-4-amine (CAS 143300-64-5, which lacks the vinyl group) forfeits the synthetic diversification handle provided by the terminal alkene, which enables downstream C–C bond-forming reactions such as Heck coupling, Diels-Alder cycloaddition, and thiol-ene click chemistry [1]. Conversely, replacing it with 4-ethenylpiperidine (CAS 7613-15-2, which lacks the diethylamino group) eliminates the tertiary amine basicity (predicted pKa ~9–10 for the diethylamino moiety) that governs solubility, salt formation, and potential receptor-level interactions . The quantitative evidence below establishes the measurable differences that make generic interchange scientifically unsound.

Target compound vs. N,N-diethylpiperidin-4-amine Replacement forfeits the vinyl group and its four orthogonal reaction pathways, limiting downstream synthetic diversification.
Target compound vs. 4-ethenylpiperidine Replacement eliminates the basic diethylamino handle, altering solubility, salt formation, and potential receptor-level interactions.
Target compound vs. generic 4-substituted piperidines The combined steric and electronic environment from geminal vinyl/diethylamino pairing may not be replicated, shifting assay behavior.

Quantitative Differentiation Evidence for 4-Ethenyl-N,N-diethylpiperidin-4-amine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Vinyl Group Contributes +0.23 Log Units Over Non-Vinyl Analog

The target compound exhibits a predicted LogP of 1.64, which is 0.23 log units higher than N,N-diethylpiperidin-4-amine (LogP = 1.41) and 0.14 log units higher than 4-ethenylpiperidine (LogP = 1.50) [1]. The increment arises from the additive lipophilic contributions of both the vinyl group and the diethylamino moiety positioned on the same carbon, producing a compound with distinct partitioning behavior relative to either mono-substituted comparator. In the context of CNS drug discovery, where optimal LogP values for blood-brain barrier penetration typically fall between 1.5 and 3.0, this differential shifts the compound into a more favorable lipophilicity window compared to the under-1.5 LogP of the non-vinyl analog [2].

Lipophilicity shift
Reported
LogP 1.64 (target) vs. 1.41 (non-vinyl analog); Δ = +0.23 log units (~1.7× lipophilicity increase).
Supports membrane permeability and distribution assessment in assay systems.
Predicted consensus values; experimental logP validation recommended.
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Count Differentiation: A Balanced Intermediate vs. Heavier Bis-Amine Analogs

With a molecular weight of 182.31 Da, the target compound occupies an intermediate position between the lighter mono-substituted analog N,N-diethylpiperidin-4-amine (156.27 Da) and the heavier bis-amine comparator 4-ethenyl-4-(piperidin-1-yl)piperidine (222.37 Da) . This positions the compound within the 'lead-like' chemical space (MW ≤ 350 Da) while offering a higher heavy atom count (13) than the non-vinyl analog (11 heavy atoms), which can contribute additional van der Waals contacts in protein binding pockets without exceeding the typical fragment-to-lead molecular weight ceiling. The compound also satisfies Lipinski's Rule of Five with zero violations and exhibits one Rule of Three violation (rotatable bonds = 4, within acceptable limits) [1].

MW & heavy atom balance
Specification review
MW 182.31 Da, 13 heavy atoms; +26 Da vs. non-vinyl analog, −40 Da vs. bis-piperidine analog.
Intermediate MW positions compound within lead-like space; may support developability profiling.
Ro5 violations: 0; Ro3 violations: 1 (rotatable bonds).
Molecular weight optimization Lead-likeness Fragment-based drug design

Synthetic Versatility: Vinyl Group Enables Orthogonal Reactivity Absent in Saturated Analogs

The terminal vinyl (ethenyl) substituent at the 4-position provides a reactive handle for transformations that are chemically inaccessible with the saturated 4-ethyl or 4-unsubstituted comparators. The vinyl group can participate in Heck cross-coupling, Diels-Alder [4+2] cycloaddition, thiol-ene radical addition, and olefin metathesis reactions, enabling rapid generation of structural diversity from a single building block [1]. This is a critical differentiator from N,N-diethylpiperidin-4-amine (CAS 143300-64-5), which carries only the diethylamino moiety and lacks any sp²-hybridized carbon for C–C bond formation at the 4-position. The combination of a basic tertiary amine (diethylamino) and a polymerizable/stereodefined alkene on the same scaffold is unusual among commercially available piperidine building blocks [2].

Synthetic versatility
Method context
Terminal vinyl enables ≥4 orthogonal pathways (Heck, Diels-Alder, thiol-ene, metathesis); absent in saturated analogs.
Single building block supports divergent library synthesis.
Reactivity based on established alkene chemistry; condition optimization may be required.
Synthetic building block Click chemistry Diversity-oriented synthesis

Class-Level CNS Activity Potential: Piperidine-Based Monoamine Transporter Modulation Context

The broader 4-substituted and 4,4-disubstituted piperidine class has been validated as a scaffold for monoamine transporter (DAT, NET, SERT) inhibition, with multiple compounds demonstrating nanomolar to micromolar potency in [³H]-neurotransmitter reuptake assays [1]. Patent US8153657 (Kozikowski & Zhou, Georgetown University) discloses extensive structure-activity relationship data showing that 3,4-disubstituted piperidine analogs of cocaine achieve potent DAT inhibition while lacking the tropane skeleton associated with abuse liability [2]. While the specific compound 4-ethenyl-N,N-diethylpiperidin-4-amine has not been individually characterized in published transporter assays, the presence of both a basic amine (diethylamino) and a lipophilic substituent (vinyl) on the piperidine scaffold aligns with key pharmacophoric elements identified in the SAR literature: a basic nitrogen for ionic interaction with the transporter Asp residue and a lipophilic group for hydrophobic pocket occupancy [3].

CNS transporter class context
Class-level
4-substituted piperidine DAT inhibitors show IC50 range 0.01–10 µM; target compound not directly assayed.
Structural alignment supports prioritization for DAT/SERT/NET screening panels.
Direct pharmacologic data for this specific compound unavailable; use as a screening starting point.
Dopamine transporter Monoamine reuptake CNS drug discovery

Comparative Physicochemical TPSA Equivalence with Differentiated LogP: Implications for Formulation and Salt Selection

The target compound shares an identical TPSA value (15.27 Ų) with N,N-diethylpiperidin-4-amine, as both compounds possess the same polar atom composition (two nitrogen atoms, no oxygen) [1]. This TPSA equivalence means that the two compounds have identical predicted hydrogen-bonding capacity and desolvation energetics from the polar perspective. However, the differentiated LogP (1.64 vs. 1.41) arises entirely from the vinyl group's contribution to the non-polar surface area, resulting in different overall hydrophilicity-lipophilicity balance without altering the polar interaction potential. For formulation scientists, this means that salt forms of the two compounds (e.g., hydrochloride salts) will exhibit different solubility and dissolution profiles despite identical TPSA, as the extra lipophilicity of the vinyl group shifts the intrinsic solubility downward [2]. Additionally, the target compound has one hydrogen bond donor (piperidine NH) versus zero for the fully N-substituted analogs, allowing salt bridge formation that is geometrically constrained by the geminal substitution pattern.

TPSA-LogP uncoupling
Reported
TPSA identical (15.27 Ų) to non-vinyl analog, yet LogP +0.23 higher; polar interaction potential preserved.
Different absorption/distribution behavior expected despite identical H-bond capacity; salt-form screening may differ.
Formulation and assay re-validation needed when substituting analogs.
TPSA Formulation development Salt screening

Recommended Application Scenarios for 4-Ethenyl-N,N-diethylpiperidin-4-amine Based on Differential Evidence


Diversity-Oriented Synthesis (DOS) of CNS-Focused Compound Libraries

The vinyl group at the 4-position enables this single building block to serve as the entry point for multiple parallel synthetic pathways—Heck arylation, Diels-Alder annulation, thiol-ene conjugation, or olefin metathesis—each generating structurally distinct scaffolds for CNS screening collections [1]. The balanced LogP (1.64) and low TPSA (15.27 Ų) place the resulting library members within favorable CNS drug-like space, while the tertiary diethylamino group provides a consistent basic handle for salt formation and assay solubilization .

Monoamine Transporter (DAT/NET/SERT) Probe Development with a Built-In Derivatization Handle

The class-level structural alignment with known piperidine-based DAT inhibitors (Patent US8153657) supports deploying this compound as a core scaffold for transporter SAR studies, where the vinyl group serves as a latent diversification point for late-stage functionalization [2]. Unlike the saturated analog N,N-diethylpiperidin-4-amine, which requires de novo synthesis for each analog, the vinyl-bearing compound enables rapid analog generation from a single procured intermediate.

Hindered Amine Light Stabilizer (HALS) Intermediate Development

The geminal disubstitution pattern with a vinyl group structurally resembles intermediates described in patents for vinylic hindered amine light stabilizers, where the vinyl moiety enables copolymerization into polyolefin backbones while the sterically hindered piperidine core provides radical-scavenging antioxidant function [3]. This dual functionality (polymerizable alkene + hindered amine) differentiates it from mono-functional piperidine stabilizers.

Antiviral Target Probe Synthesis (NS5B Polymerase Program Entry Point)

N,N-Diethylpiperidin-4-amine (DEAP, CAS 143300-64-5) is a reported micromolar inhibitor of HCV NS5B polymerase acting via a non-nucleoside binding site . The target compound's structural homology to DEAP, combined with the added vinyl derivatization handle, makes it suitable as a 'tool compound precursor' for NS5B programs seeking to explore vector elaboration from the 4-position without resynthesizing the entire scaffold.

Application
Selection Property
Validation Focus
Diversity-oriented CNS library synthesis
Vinyl reactivity profile + basic amine handle
Orthogonal reaction compatibility; CNS drug-like space compliance
Monoamine transporter probe development
Pharmacophoric alignment with DAT/SERT scaffold
Transporter binding assay validation; vinyl-directed SAR expansion
Hindered amine light stabilizer intermediate
Polymerizable vinyl + hindered piperidine core
Copolymerization efficiency; radical-scavenging performance
NS5B polymerase tool compound precursor
Structural homology to DEAP (NS5B inhibitor scaffold)
NS5B inhibition assay; vector elaboration from 4-position
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